molecular formula C7H8ClN3O2 B13505010 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine

Cat. No.: B13505010
M. Wt: 201.61 g/mol
InChI Key: VEHQLCXTIQUNJI-UHFFFAOYSA-N
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Description

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine is a chemical compound with the molecular formula C7H9ClN3O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine typically involves the nitration of a pyridine derivative followed by chlorination and amination. One common method starts with the nitration of 4-chloropyridine to form 2-chloro-3-nitropyridine. This intermediate is then subjected to a reaction with dimethylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like acetonitrile and catalysts such as benzyltriethyl ammonium chloride are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The compound can be oxidized to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These properties make it a versatile compound in various chemical reactions and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-nitropyridin-2-amine
  • 2-chloro-N-methyl-3-nitropyridin-4-amine
  • 3-chloro-N,N-dimethylaniline

Uniqueness

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine is unique due to the presence of both a nitro group and a dimethylamino group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds .

Properties

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine

InChI

InChI=1S/C7H8ClN3O2/c1-10(2)5-3-4-9-7(8)6(5)11(12)13/h3-4H,1-2H3

InChI Key

VEHQLCXTIQUNJI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=NC=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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